



# Techniques for Measuring Lactate Dehydrogenase A (LDHA) Activity Following AZD3965 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ-33     |           |
| Cat. No.:            | B15615599 | Get Quote |

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: The compound of interest for these application notes is AZD3965. The initial query referred to "AZ-33," which appears to be a typographical error. AZD3965 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in lactate transport across the cell membrane.[1][2][3][4] This document will focus on methods to assess the activity of Lactate Dehydrogenase A (LDHA) in the context of AZD3965 treatment.

### Introduction

Lactate Dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[5][6][7] In many cancer cells, LDHA is upregulated to support the high glycolytic rate known as the "Warburg effect."[6][8] This metabolic reprogramming allows cancer cells to thrive in hypoxic environments and provides building blocks for rapid proliferation. Consequently, LDHA is a significant target for cancer therapy.

AZD3965 is an inhibitor of the monocarboxylate transporter 1 (MCT1), which is responsible for transporting lactate across the cell membrane.[1][2] By blocking MCT1, AZD3965 leads to an accumulation of intracellular lactate and a disruption of the metabolic processes that rely on lactate efflux.[2][4][9][10] While AZD3965 does not directly inhibit the enzymatic activity of



LDHA, its impact on lactate transport creates a metabolic shift that can indirectly influence LDHA activity and the overall glycolytic pathway. Therefore, measuring LDHA activity after AZD3965 treatment is crucial for understanding the full scope of the drug's mechanism of action and its therapeutic potential.

These application notes provide detailed protocols for measuring LDHA activity in cells and tissues treated with AZD3965, along with data presentation guidelines and visualizations of relevant pathways and workflows.

## Data Presentation: Effects of AZD3965 on Cancer Cells

The following tables summarize quantitative data on the effects of AZD3965 from various studies. This data provides context for the expected outcomes when treating cancer cells with this MCT1 inhibitor.

Table 1: Growth Inhibition (GI50) of AZD3965 in Various Cancer Cell Lines

| Cell Line                    | Cancer Type GI <sub>50</sub> (nM)          |      | Reference |  |
|------------------------------|--------------------------------------------|------|-----------|--|
| Raji                         | Burkitt's Lymphoma 3.91 ± 1.37             |      | [2]       |  |
| COR-L103                     | Small Cell Lung Cancer Sensitive (at 8 nM) |      | [11]      |  |
| NCI-H526                     | Small Cell Lung Cancer Sensitive (at 8 nM) |      | [11]      |  |
| NCI-H1048                    | Small Cell Lung Cancer Sensitive (at 8 nM) |      | [11]      |  |
| Multiple DLBCL Cell<br>Lines | Diffuse Large B-cell<br>Lymphoma           | <100 | [10]      |  |

Table 2: Effect of AZD3965 on Intracellular and Extracellular Lactate Levels



| Cell Line              | Treatment               | Change in<br>Intracellular<br>Lactate | Change in<br>Extracellular<br>Lactate                   | Reference |
|------------------------|-------------------------|---------------------------------------|---------------------------------------------------------|-----------|
| Raji                   | 100 nM<br>AZD3965 (4h)  | Significant<br>Increase               | IC <sub>50</sub> of 5.12 nM<br>for efflux<br>inhibition | [10]      |
| H526                   | 100 nM<br>AZD3965 (24h) | Increase                              | Decrease                                                | [12]      |
| HGC27                  | 100 nM<br>AZD3965 (24h) | Increase                              | Decrease                                                | [12]      |
| DMS114                 | 100 nM<br>AZD3965 (24h) | Increase                              | Decrease                                                | [12]      |
| COR-L103<br>(hypoxic)  | 8 nM AZD3965            | 3.7-fold increase                     | Not specified                                           | [11]      |
| NCI-H1048<br>(hypoxic) | 8 nM AZD3965            | 3.9-fold increase                     | Not specified                                           | [11]      |

### **Experimental Protocols**

# Protocol 1: Colorimetric Measurement of LDHA Activity in Cell Lysates

This protocol is adapted from standard LDH activity assay kits and published methods.[13][14] [15][16] It measures the reduction of NAD+ to NADH, which is coupled to the oxidation of lactate to pyruvate by LDHA. The resulting NADH reacts with a probe to produce a colored product, the absorbance of which is proportional to LDHA activity.

#### Materials and Reagents:

- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 450-490 nm
- LDH Assay Buffer (e.g., Tris buffer, pH 7.5-8.5)



- Cell Lysis Buffer (e.g., RIPA buffer or a buffer compatible with the LDH assay)
- Substrate Mix: Lithium Lactate solution
- Cofactor Mix: NAD+ solution
- Colorimetric Probe (e.g., WST-8 or INT)
- Electron Mediator (e.g., PMS)
- Stop Solution (e.g., 1 M Acetic Acid)
- Protein Assay Reagent (e.g., BCA or Bradford)
- AZD3965
- · Cancer cell line of interest

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of AZD3965 (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
- Sample Preparation (Cell Lysates):
  - After treatment, aspirate the culture medium.
  - Wash the cells once with cold PBS.
  - Add an appropriate volume of ice-cold Cell Lysis Buffer to each well.
  - Incubate on ice for 10-15 minutes with occasional agitation.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.



- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cytosolic fraction containing LDHA) and keep it on ice.
- Determine the protein concentration of each lysate using a standard protein assay. This will be used for normalization.

#### LDHA Activity Assay:

- Prepare a Reaction Mix containing the LDH Assay Buffer, Substrate Mix, Cofactor Mix,
   Colorimetric Probe, and Electron Mediator according to the manufacturer's instructions or a validated lab protocol.
- Add 50 μL of the Reaction Mix to each well of a 96-well plate.
- Add 10-20 μL of the cell lysate to the corresponding wells. For a negative control, add lysis buffer without cell lysate.
- Incubate the plate at 37°C for 10-30 minutes, protected from light. The incubation time may need to be optimized based on the LDHA activity in the samples.
- Stop the reaction by adding 50 μL of Stop Solution to each well.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

#### Data Analysis:

- Subtract the absorbance of the negative control from all sample readings.
- Normalize the absorbance values to the protein concentration of each sample.
- Express LDHA activity as a relative value compared to the vehicle-treated control.

## Protocol 2: Measuring Extracellular LDH (Cytotoxicity Assay)



This protocol measures the amount of LDH released into the culture medium, which is an indicator of cell membrane damage and cytotoxicity. While this does not directly measure intracellular LDHA activity, it is a useful complementary assay to assess the overall effect of AZD3965 on cell viability.

#### Materials and Reagents:

 Same as Protocol 1, with the addition of a positive control for maximum LDH release (e.g., cell lysis solution provided with a kit).

#### Procedure:

- Cell Culture and Treatment:
  - Follow the same procedure as in Protocol 1.
  - Include wells for a positive control where a lysis solution is added 45 minutes before the end of the experiment to induce maximum LDH release.
- Sample Collection (Culture Supernatant):
  - At the end of the treatment period, centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
  - Carefully transfer 50 μL of the culture supernatant from each well to a new 96-well plate.
- LDH Activity Assay:
  - Prepare the Reaction Mix as described in Protocol 1.
  - $\circ$  Add 50  $\mu$ L of the Reaction Mix to each well containing the supernatant.
  - Incubate and measure the absorbance as described in Protocol 1.
- Data Analysis:
  - Calculate the percentage of cytotoxicity using the following formula:



# Mandatory Visualizations Signaling Pathways and Experimental Workflow









Click to download full resolution via product page

Caption: Simplified signaling pathway of LDHA regulation in cancer and the point of intervention for AZD3965.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Anticancer Activity of AZD3965: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FOXM1-LDHA signaling promoted gastric cancer glycolytic phenotype and progression -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. assaygenie.com [assaygenie.com]







 To cite this document: BenchChem. [Techniques for Measuring Lactate Dehydrogenase A (LDHA) Activity Following AZD3965 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615599#techniques-for-measuring-ldha-activity-after-az-33-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com